5-(2-Furyl)-1,3-oxazole-4-carbonyl chloride
Description
5-(2-Furyl)-1,3-oxazole-4-carbonyl chloride is a heterocyclic organic compound featuring a 1,3-oxazole core substituted with a 2-furyl group at position 5 and a reactive carbonyl chloride group at position 3. The oxazole ring, a five-membered aromatic system containing oxygen and nitrogen atoms, confers stability and unique electronic properties. The 2-furyl substituent introduces electron-rich characteristics due to the oxygen atom in the furan ring, while the carbonyl chloride group enhances electrophilicity, making this compound a versatile intermediate in organic synthesis, particularly for acylation reactions. Its applications span pharmaceutical and agrochemical research, where it may serve as a building block for bioactive molecules .
Properties
IUPAC Name |
5-(furan-2-yl)-1,3-oxazole-4-carbonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO3/c9-8(11)6-7(13-4-10-6)5-2-1-3-12-5/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZCDTFDPOACHRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=C(N=CO2)C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Furyl)-1,3-oxazole-4-carbonyl chloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-furoyl chloride with an appropriate oxazole precursor. The reaction conditions often involve the use of a base such as triethylamine to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, temperature control, and purification techniques are crucial factors in the industrial synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
5-(2-Furyl)-1,3-oxazole-4-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The furan and oxazole rings can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the furan ring.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation of the furan ring can produce a furanone .
Scientific Research Applications
Scientific Research Applications
1. Organic Chemistry
In organic chemistry, 5-(2-Furyl)-1,3-oxazole-4-carbonyl chloride serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows chemists to create diverse chemical libraries for drug discovery and material science applications.
2. Medicinal Chemistry
The compound has shown potential in medicinal chemistry, particularly in the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for drug design aimed at improving efficacy and reducing side effects. Studies have reported its antimicrobial and anti-inflammatory properties, indicating its potential therapeutic applications .
3. Agricultural Chemistry
In agricultural chemistry, derivatives of this compound have been explored for their effectiveness as pesticides and herbicides. The compound's ability to inhibit specific enzymes or biochemical pathways in pests can lead to the development of more effective agricultural chemicals .
The biological activities of this compound have been documented in several studies:
- Antimicrobial Activity : A study utilized the agar-well diffusion method to assess the compound's efficacy against E. coli, Pseudomonas aeruginosa, and Staphylococcus aureus. Results indicated significant zones of inhibition for all tested strains, suggesting potent antibacterial properties.
- Anti-inflammatory Efficacy : In a controlled study involving carrageenan-induced inflammation in rats, treatment with this compound resulted in a marked decrease in paw swelling compared to the control group. Histopathological analysis revealed minimal tissue damage, indicating a favorable safety profile.
Case Studies
| Study Type | Findings | Reference |
|---|---|---|
| Antimicrobial Activity | Significant inhibition against E. coli, Pseudomonas aeruginosa, Staphylococcus aureus | |
| Anti-inflammatory Study | Reduced paw swelling in carrageenan-induced inflammation model; minimal tissue damage |
Mechanism of Action
The mechanism by which 5-(2-Furyl)-1,3-oxazole-4-carbonyl chloride exerts its effects involves interactions with specific molecular targets. The furan and oxazole rings can interact with biological macromolecules, leading to various biochemical effects. The compound may inhibit certain enzymes or disrupt cellular processes, contributing to its observed biological activities .
Comparison with Similar Compounds
Key Observations :
- The thienyl analog has the highest molecular weight due to sulfur’s atomic mass.
- Boiling points correlate with molecular polarizability; sulfur’s larger atomic size in the thienyl analog likely contributes to its higher boiling point compared to the furyl analog.
- LogP values suggest the phenyl analog is more lipophilic, while the furyl and thienyl analogs exhibit moderate polarity due to heteroatoms .
Reactivity in Acylation Reactions
The furyl analog’s electron-rich aromatic system may accelerate reactions with nucleophiles (e.g., amines, alcohols) compared to the phenyl analog.
Biological Activity
5-(2-Furyl)-1,3-oxazole-4-carbonyl chloride is a compound of significant interest due to its potential biological activities. This article provides a detailed examination of its biological activity, including antimicrobial properties, anti-inflammatory effects, and mechanisms of action.
Chemical Structure and Properties
The compound features a furan ring and an oxazole ring, which are known for their diverse biological activities. The unique structural characteristics allow for interactions with various biological targets, making it a candidate for drug development.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties:
- Inhibition of Bacterial Growth : Studies have shown that this compound can inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values reported range from 125 µg/mL to 250 µg/mL depending on the strain tested .
- Antifungal Properties : It has also demonstrated antifungal activity against strains such as Candida albicans, with similar MIC values .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties:
- Cytokine Production : It has been shown to modulate the production of pro-inflammatory cytokines like TNF-α and IL-6 in various cell lines. In particular, it inhibited TNF-α production in LPS-stimulated THP-1 cells with an effective concentration (EC50) value of approximately 780 nM .
- Neutrophil Chemotaxis : The compound interferes with neutrophil migration, which is critical in inflammatory responses. IC50 values for this activity have been reported in the nanomolar range .
The biological activity of this compound is attributed to its ability to interact with specific biochemical pathways:
- Target Interaction : The furan and oxazole rings allow the compound to engage with enzymes and receptors involved in inflammatory processes and microbial resistance .
- Biochemical Pathways : It influences various signaling pathways that regulate cell proliferation and apoptosis, contributing to its therapeutic potential in treating inflammatory diseases and infections .
Comparative Analysis
To understand the efficacy of this compound better, a comparison with similar compounds can be insightful:
| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Notable Features |
|---|---|---|---|
| This compound | Moderate | Significant | Dual-ring structure |
| 5-Ethoxy-2-(4-fluorophenyl)-1,3-oxazole-4-carboxylic acid | Moderate | Low | Fluorophenyl substitution |
| 5-(Furan-2-yl)-1,3-oxazole-4-carboxylic acid | High | Moderate | Unique carboxylic acid functionality |
Case Studies
Several studies have highlighted the effectiveness of this compound:
- Antimicrobial Efficacy Study : A study conducted on various bacterial strains demonstrated that the compound effectively reduced bacterial load in vitro, suggesting its potential as an antimicrobial agent in clinical settings .
- Inflammation Model : In vivo studies using mouse models indicated that administration of the compound led to a significant reduction in inflammation markers compared to control groups .
Q & A
Q. What are the standard synthetic routes for preparing 5-(2-Furyl)-1,3-oxazole-4-carbonyl chloride?
The synthesis typically involves two key steps: (1) constructing the oxazole core and (2) introducing the furyl substituent, followed by carbonyl chloride formation. For the oxazole ring, cyclization of α-acylaminoketones or condensation of carboxamide derivatives with electrophilic reagents (e.g., oxalyl chloride) is common . The furyl group can be introduced via Stille coupling using tributyl(2-furyl)stannane under Pd catalysis, as demonstrated in analogous heterocyclic systems . Finally, the carboxylic acid intermediate is converted to the acyl chloride using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), with SOCl₂ offering milder conditions and higher yields in related syntheses .
Q. How is the purity and structural integrity of this compound validated?
Post-synthesis validation employs a combination of analytical techniques:
- NMR spectroscopy (¹H, ¹³C) to confirm substituent positions and ring connectivity.
- HPLC or GC-MS for purity assessment (>95% is typical for research-grade material) .
- X-ray crystallography to resolve ambiguities in regiochemistry, as seen in structurally related oxazole derivatives (e.g., monoclinic crystal system with P21/c space group, β = 100.571°) .
- FT-IR to verify the carbonyl chloride moiety (C=O stretch ~1800 cm⁻¹) and furyl C-O-C vibrations.
Advanced Research Questions
Q. What strategies optimize the Stille coupling step for introducing the 2-furyl group?
Stille coupling efficiency depends on:
- Catalyst selection : Bistriphenylphosphine-palladium(II) chloride (PdCl₂(PPh₃)₂) is preferred for electron-rich aryl triflates .
- Additives : Excess LiCl stabilizes tin intermediates, while radical scavengers (e.g., 2,6-di-tert-butyl-4-methylphenol) prevent undesired side reactions .
- Solvent and temperature : DMF at 80–100°C enhances reaction rates but may require careful moisture control. Contradictions in yield (e.g., 60–75% in hindered systems) suggest steric effects from the oxazole ring necessitate iterative optimization .
Q. How can computational modeling aid in resolving structural ambiguities or reactivity predictions?
Density Functional Theory (DFT) calculations can:
- Predict regioselectivity in electrophilic substitution reactions (e.g., acylation or halogenation) by analyzing Fukui indices.
- Simulate NMR chemical shifts to distinguish between isomeric products (e.g., 4- vs. 5-carbonyl chloride derivatives).
- Map electrostatic potential surfaces to rationalize nucleophilic attack sites, critical for designing derivatives for cross-coupling reactions .
Q. What are the challenges in characterizing reactive intermediates during acyl chloride formation?
Key issues include:
- Transient intermediates : Carboxylic acid to acyl chloride conversion via SOCl₂ generates reactive intermediates (e.g., mixed anhydrides), which require low-temperature trapping (-78°C) for spectroscopic analysis .
- Hydrolysis sensitivity : Moisture exposure leads to back-conversion to carboxylic acid, necessitating anhydrous conditions and immediate use in downstream reactions .
- Byproduct identification : Residual thionyl chloride or PCl₅ can complicate NMR interpretation; quenching with dry ethanol followed by fractional distillation is recommended .
Methodological Considerations
Q. How should researchers address discrepancies in reported melting points or spectral data?
Contradictions often arise from:
- Polymorphism : Crystallization solvents (e.g., ethyl acetate vs. hexane) can yield different crystal forms, altering mp by 2–5°C .
- Impurity profiles : Trace solvents (DMF, THF) or unreacted starting materials may skew thermal data. Recrystallization from toluene/hexane (1:3) improves consistency .
- Instrument calibration : Cross-validate DSC/mp apparatus with reference standards (e.g., benzoic acid).
Q. What synthetic modifications improve stability for long-term storage?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
